Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
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Description
Scientific Research Applications
Catalytic Annulation Reactions
Ethyl carboxylate compounds have been shown to act as dipoles in catalytic [4 + 2] annulation reactions. For instance, "Ethyl 2-methyl-2,3-butadienoate" undergoes annulation with N-tosylimines, catalyzed by organic phosphine, to form tetrahydropyridine derivatives with high regioselectivity and diastereoselectivities. This method demonstrates the potential of ethyl carboxylate derivatives in synthesizing functionalized pyridines, which are crucial in pharmaceutical chemistry and material science (Zhu, Lan, & Kwon, 2003).
Molecular Structure Analysis
Research on "Ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate" highlights its structural analysis, contributing to the understanding of molecular conformations and intermolecular interactions. Such studies are fundamental in the development of new materials and drugs by providing insights into the structural requirements for biological activity and material properties (Horton et al., 1997).
Fluorescent Probe Development
Ethyl carboxylate derivatives are instrumental in developing fluorescent probes for detecting biothiols in living cells. These compounds serve as colorimetric and ratiometric probes, offering simple and rapid detection methods. This application is crucial in analytical chemistry and diagnostics, where sensitive and selective detection of biological molecules is required (Wang et al., 2017).
Synthetic Pathways to Heterocycles
Ethyl carboxylate compounds facilitate the synthesis of various heterocyclic compounds, such as triazoles and pyridazinones, through convenient synthetic pathways. These methods enable the selective synthesis of compounds with potential applications in medicinal chemistry and drug discovery (Pokhodylo, Shyyka, & Obushak, 2018).
Antimicrobial Activity
Modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have led to derivatives with antimicrobial activities against various bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents, highlighting the importance of ethyl carboxylate derivatives in developing new therapeutics (Desai, Bhatt, & Joshi, 2019).
Properties
IUPAC Name |
ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-18-14(17)12-7-11(20-15-12)9-19-13-6-4-3-5-10(13)8-16/h3-6,8,11H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUAEHICOXSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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